N-butyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
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Description
N-butyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.17394160 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound N-butyl-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, also known as F5228-1285 or VU0638007-1, primarily targets the Na+/Ca2+ exchanger isoform 3 (NCX3) . NCX3 is a protein that plays a crucial role in the regulation of intracellular Ca2+ homeostasis .
Mode of Action
F5228-1285 interacts with its target, NCX3, by inhibiting its activity . This inhibition is achieved through the compound’s binding to the α1 and α2 repeats of NCX3 .
Biochemical Pathways
The inhibition of NCX3 by F5228-1285 affects the homeostasis of intracellular Ca2+ . This disruption can lead to a dysregulation of [Ca2+]i, which can have downstream effects on various cellular processes that rely on Ca2+ signaling .
Result of Action
The inhibition of NCX3 by F5228-1285 can lead to an increase in intracellular Ca2+ levels . This can have various molecular and cellular effects, depending on the specific cell type and context. For example, in cortical neurons, an increase in intracellular Ca2+ can lead to cell death .
Properties
IUPAC Name |
N-butyl-2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-5-10-19-17(22)12-21-13-20-16(11-18(21)23)14-6-8-15(9-7-14)24-4-2/h6-9,11,13H,3-5,10,12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOWXMALADJMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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